molecular formula C24H20BrNO4 B12458292 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate

Cat. No.: B12458292
M. Wt: 466.3 g/mol
InChI Key: QQGMHSDCFDFYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is a complex organic compound that features a bromophenyl group, an oxoethyl group, and a phenylcarbonyl group attached to a phenylalanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate typically involves multiple steps. One common method starts with the preparation of the bromophenyl derivative, which is then reacted with an oxoethyl group under controlled conditions. The phenylcarbonyl group is introduced through a subsequent reaction, often involving a coupling reagent to facilitate the formation of the desired ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the oxoethyl and phenylcarbonyl groups can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)glycinate
  • 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)valinate
  • 2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)leucinate

Uniqueness

2-(4-bromophenyl)-2-oxoethyl N-(phenylcarbonyl)phenylalaninate is unique due to the presence of the phenylalanine moiety, which can introduce additional interactions with biological targets compared to other similar compounds. This uniqueness can enhance its specificity and potency in various applications.

Properties

Molecular Formula

C24H20BrNO4

Molecular Weight

466.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-benzamido-3-phenylpropanoate

InChI

InChI=1S/C24H20BrNO4/c25-20-13-11-18(12-14-20)22(27)16-30-24(29)21(15-17-7-3-1-4-8-17)26-23(28)19-9-5-2-6-10-19/h1-14,21H,15-16H2,(H,26,28)

InChI Key

QQGMHSDCFDFYSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)OCC(=O)C2=CC=C(C=C2)Br)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.